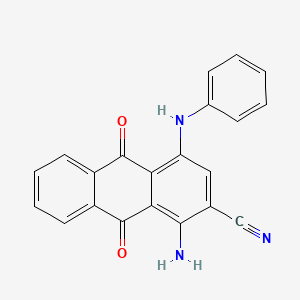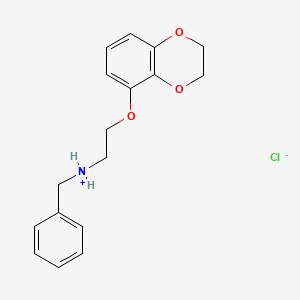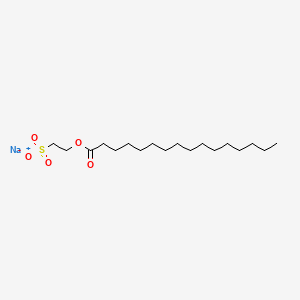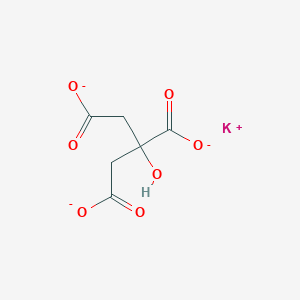
2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- is an organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color properties and is often used in dye and pigment industries. Its molecular formula is C20H12N2O2, and it has a molecular weight of 312.32 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- typically involves the nitration of anthracene followed by amination and oxidation steps. One common method includes:
Nitration: Anthracene is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitroanthracene.
Amination: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Oxidation: The resulting 2-aminoanthracene is oxidized to form the anthraquinone structure using oxidizing agents like potassium dichromate in an acidic medium.
Phenylamination: Finally, the phenylamino group is introduced through a nucleophilic substitution reaction using aniline in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used for the nitration and amination steps.
Continuous Flow Reactors: Continuous flow reactors are employed for the oxidation and phenylamination steps to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization and filtration techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino and phenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Iron powder and hydrochloric acid.
Substitution: Aniline in the presence of a catalyst like copper(II) sulfate.
Major Products
Oxidation Products: More complex anthraquinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted anthraquinone compounds.
Aplicaciones Científicas De Investigación
2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used as a dye and pigment in textile and printing industries due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile: Similar in structure but with an ethylamino group instead of a phenylamino group.
1-Amino-4-(methylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile: Similar in structure but with a methylamino group instead of a phenylamino group.
Uniqueness
2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- is unique due to its phenylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to intercalate into DNA and generate ROS, making it a valuable compound for research in photodynamic therapy and other biomedical applications.
Propiedades
Número CAS |
32571-82-7 |
|---|---|
Fórmula molecular |
C21H13N3O2 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
1-amino-4-anilino-9,10-dioxoanthracene-2-carbonitrile |
InChI |
InChI=1S/C21H13N3O2/c22-11-12-10-16(24-13-6-2-1-3-7-13)17-18(19(12)23)21(26)15-9-5-4-8-14(15)20(17)25/h1-10,24H,23H2 |
Clave InChI |
FJMZFDACASWQCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C#N)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)




![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)



